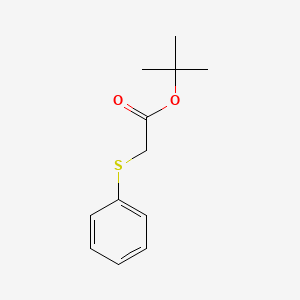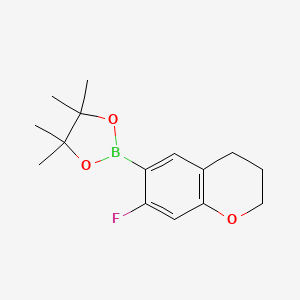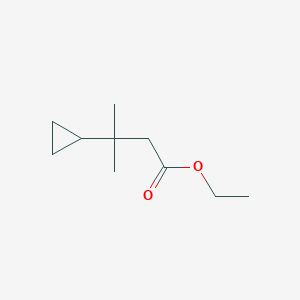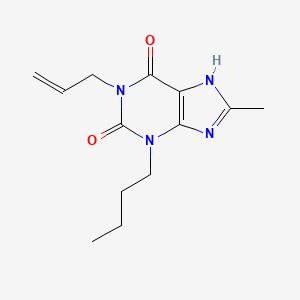
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives characterized by a ketone group conjugated at carbons 2 and 6 of the purine moiety . The molecular formula of this compound is C13H18N4O2, and it has a molecular weight of 262.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often include the use of alkyl halides and a base to facilitate the alkylation process. For example, the reaction of 8-methylxanthine with allyl bromide and butyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors and enzymes. The compound acts as an antagonist of adenosine receptors, leading to the inhibition of adenosine-mediated signaling pathways. This results in various physiological effects, including increased neurotransmitter release and enhanced cognitive function . Additionally, the compound may inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other xanthine derivatives, such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The uniqueness of this compound lies in its specific alkyl substitutions, which confer distinct chemical and biological properties compared to other xanthine derivatives .
Propriétés
Numéro CAS |
81250-14-8 |
|---|---|
Formule moléculaire |
C13H18N4O2 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
3-butyl-8-methyl-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-4-6-8-16-11-10(14-9(3)15-11)12(18)17(7-5-2)13(16)19/h5H,2,4,6-8H2,1,3H3,(H,14,15) |
Clé InChI |
QBFREJBHQYIGDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


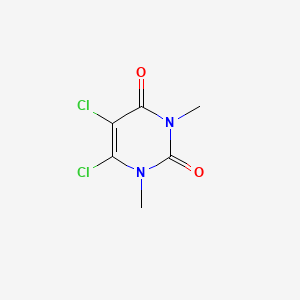
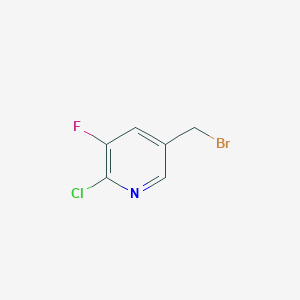

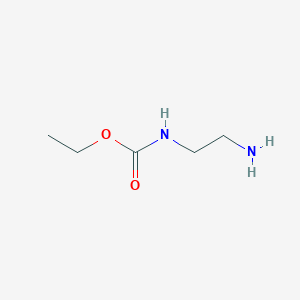
![4-CHLORO-N-{2-[(4-CHLOROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE](/img/structure/B8782543.png)
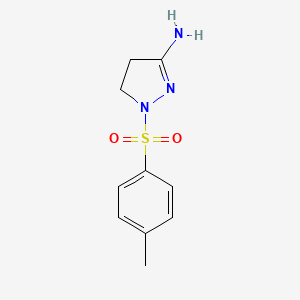
![8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8782557.png)
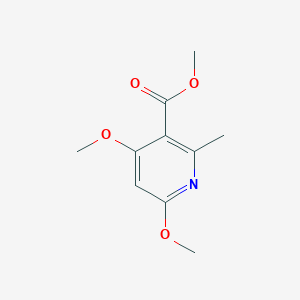
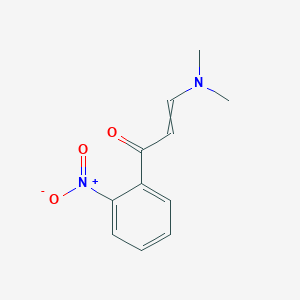
![1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B8782586.png)
